molecular formula C11H11Cl2NO B11872828 2,2-Dichloro-1-(3,4-dihydroisoquinolin-2(1h)-yl)ethanone CAS No. 10579-62-1

2,2-Dichloro-1-(3,4-dihydroisoquinolin-2(1h)-yl)ethanone

Cat. No.: B11872828
CAS No.: 10579-62-1
M. Wt: 244.11 g/mol
InChI Key: UGUAQTWXVMMYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1-(3,4-dihydroisoquinolin-2(1h)-yl)ethanone is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of two chlorine atoms and a dihydroisoquinoline moiety attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3,4-dihydroisoquinolin-2(1h)-yl)ethanone typically involves the reaction of 3,4-dihydroisoquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethanone group. The general reaction scheme is as follows:

[ \text{3,4-Dihydroisoquinoline} + \text{Thionyl Chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3,4-dihydroisoquinolin-2(1h)-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Dichloro-1-(3,4-dihydroisoquinolin-2(1h)-yl)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3,4-dihydroisoquinolin-2(1h)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-(3,4-dihydroisoquinolin-1(2h)-yl)ethanone: Similar structure but with a different position of the dihydroisoquinoline moiety.

    2,2-Dichloro-1-(isoquinolin-2-yl)ethanone: Lacks the dihydro component, resulting in different chemical properties.

    2,2-Dichloro-1-(quinolin-2-yl)ethanone: Contains a quinoline moiety instead of isoquinoline.

Uniqueness

2,2-Dichloro-1-(3,4-dihydroisoquinolin-2(1h)-yl)ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

10579-62-1

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

2,2-dichloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H11Cl2NO/c12-10(13)11(15)14-6-5-8-3-1-2-4-9(8)7-14/h1-4,10H,5-7H2

InChI Key

UGUAQTWXVMMYQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.